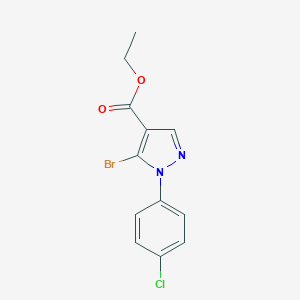![molecular formula C19H13ClN2 B175178 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 175712-66-0](/img/structure/B175178.png)
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core substituted with a 3-chlorophenyl group and a phenyl group, making it a valuable molecule for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of enzymes, proteins, and receptors . They have shown potential therapeutic values in treating various diseases .
Mode of Action
Imidazole derivatives are known to readily bind with a variety of enzymes, proteins, and receptors due to their electronic-rich characteristics . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are known to be lipid-soluble, allowing them to diffuse through the cell membrane . This property can impact the bioavailability of the compound.
Result of Action
Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may have diverse molecular and cellular impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the 3-chlorophenyl group, resulting in different biological activities.
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and potency.
2-(3,4-Dichlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Contains an additional chlorine atom, which can enhance or alter its biological properties.
Uniqueness
The presence of the 3-chlorophenyl group in 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole imparts unique chemical and biological properties, making it a valuable compound for targeted research and development. Its specific substitution pattern allows for selective interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPPVINMATUQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598298 | |
| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175712-66-0 | |
| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)


![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)







![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)
